molecular formula C9H8S B14354669 3a,7a-Methano-1-benzothiophene CAS No. 90970-08-4

3a,7a-Methano-1-benzothiophene

Cat. No.: B14354669
CAS No.: 90970-08-4
M. Wt: 148.23 g/mol
InChI Key: XAUOENHUJAAAOC-UHFFFAOYSA-N
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Description

3a,7a-Methano-1-benzothiophene is a chemical compound belonging to the benzothiophene family. Benzothiophenes are aromatic organic compounds containing a sulfur atom fused to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3a,7a-Methano-1-benzothiophene can be achieved through various methods. One common approach involves the reaction of alkynyl sulfides with aryne intermediates. This method is favored for its efficiency and the ability to introduce diverse substituents on the benzothiophene ring . Another method involves electrochemical conditions, where sulfonhydrazides react with internal alkynes to form benzothiophene motifs .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and specific application of the compound. The use of metal catalysts and controlled reaction conditions are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 3a,7a-Methano-1-benzothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophenes .

Scientific Research Applications

3a,7a-Methano-1-benzothiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3a,7a-Methano-1-benzothiophene involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptor sites, and influence signal transduction pathways. These interactions result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Uniqueness: 3a,7a-Methano-1-benzothiophene is unique due to its methano bridge, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

90970-08-4

Molecular Formula

C9H8S

Molecular Weight

148.23 g/mol

IUPAC Name

7-thiatricyclo[4.3.1.01,6]deca-2,4,8-triene

InChI

InChI=1S/C9H8S/c1-2-4-9-7-8(9,3-1)5-6-10-9/h1-6H,7H2

InChI Key

XAUOENHUJAAAOC-UHFFFAOYSA-N

Canonical SMILES

C1C23C1(C=CC=C2)SC=C3

Origin of Product

United States

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